2-(Bromo(phenyl)methyl)-1,3-dioxolane
Overview
Description
2-(Bromo(phenyl)methyl)-1,3-dioxolane is an organic compound that features a brominated phenyl group attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromo(phenyl)methyl)-1,3-dioxolane typically involves the bromination of a phenylmethyl group followed by the formation of the 1,3-dioxolane ring. One common method includes the reaction of benzyl bromide with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction reactions can target the bromine atom to form the corresponding phenylmethyl derivative.
Addition Reactions: The dioxolane ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Phenolic derivatives.
Reduction Products: Phenylmethyl derivatives.
Scientific Research Applications
2-(Bromo(phenyl)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromo(phenyl)methyl)-1,3-dioxolane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the phenylmethyl group. In oxidation reactions, the phenyl group is targeted, leading to the formation of phenolic compounds.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the dioxolane ring.
Phenylmethyl Dioxolane: Similar but without the bromine atom.
Bromoethyl Dioxolane: Similar but with an ethyl group instead of a phenyl group.
Uniqueness: 2-(Bromo(phenyl)methyl)-1,3-dioxolane is unique due to the presence of both a brominated phenyl group and a 1,3-dioxolane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
2-[bromo(phenyl)methyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYIXZCZRQIADU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(C2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295127 | |
Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4360-62-7 | |
Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4360-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromophenylmethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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